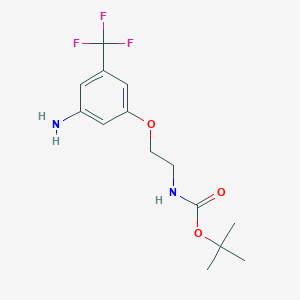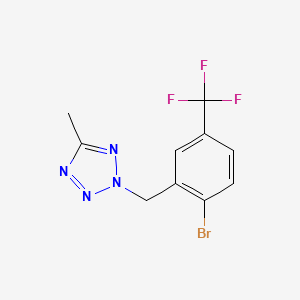
2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole is an organic compound characterized by the presence of a bromine atom, a trifluoromethyl group, and a tetrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole typically involves multiple steps:
Tetrazole Formation: The brominated intermediate is then reacted with sodium azide (NaN₃) in a solvent such as dimethylformamide (DMF) to form the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and tetrazole formation, which can enhance reaction efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The bromine atom in 2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) for azide substitution and thiourea for thiol substitution.
Major Products
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a valuable scaffold for drug design .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, where its unique chemical properties can impart desirable characteristics such as increased durability and resistance to degradation .
Mécanisme D'action
The mechanism of action of 2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can participate in various binding interactions, including hydrogen bonding and van der Waals forces, which can influence the compound’s activity in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Chloro-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole: Similar in structure but with a chlorine atom instead of bromine.
2-(2-Bromo-5-(methyl)benzyl)-5-methyl-2H-tetrazole: Lacks the trifluoromethyl group, which can significantly alter its chemical properties and applications.
Uniqueness
The presence of both bromine and trifluoromethyl groups in 2-(2-Bromo-5-(trifluoromethyl)benzyl)-5-methyl-2H-tetrazole makes it unique compared to other similar compounds. These groups can enhance the compound’s reactivity and stability, making it a valuable tool in various scientific and industrial applications .
Propriétés
Formule moléculaire |
C10H8BrF3N4 |
|---|---|
Poids moléculaire |
321.10 g/mol |
Nom IUPAC |
2-[[2-bromo-5-(trifluoromethyl)phenyl]methyl]-5-methyltetrazole |
InChI |
InChI=1S/C10H8BrF3N4/c1-6-15-17-18(16-6)5-7-4-8(10(12,13)14)2-3-9(7)11/h2-4H,5H2,1H3 |
Clé InChI |
VDGCFTQOYQKIFX-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(N=N1)CC2=C(C=CC(=C2)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



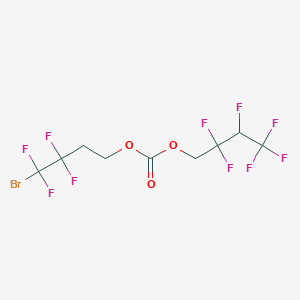
![2-Bromo-5-[(oxan-4-yl)methoxy]pyridine](/img/structure/B12079323.png)
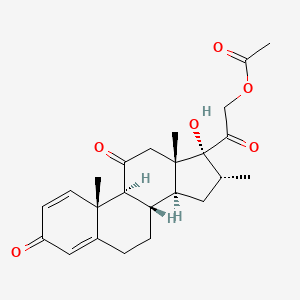
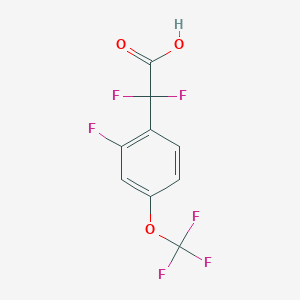
![1-[2-(4-Bromo-3-fluorophenoxy)ethyl]piperidine](/img/structure/B12079337.png)

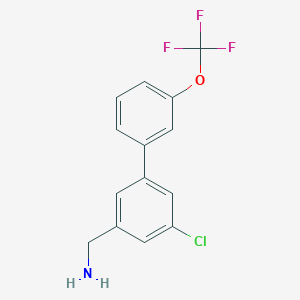
![2-Ethoxy-4-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B12079352.png)

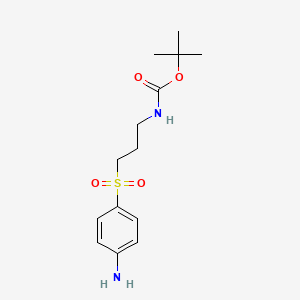
![1-ethyl-N,N-dimethyl-2-[(1E,3E)-4-phenylbuta-1,3-dienyl]pyridin-1-ium-3-amine;perchlorate](/img/structure/B12079379.png)
![7-[4-(Hydroxymethyl)phenyl]-3-[[4-hydroxy-1-[1-[[2-(6-methylpyridin-3-yl)-1,3-thiazol-5-yl]methyl]-3-phenylpiperidine-4-carbonyl]piperidin-4-yl]methyl]pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12079381.png)
